1-Chloro-3-methoxybutane

Positional isomerism Pharmaceutical intermediate Fluvoxamine

1-Chloro-3-methoxybutane (CAS 4446-87-1) is a bifunctional alkyl halide building block bearing both a primary chloride and a secondary methyl ether within a C₄ backbone, with a molecular weight of 122.59 g/mol and an XLogP3-AA of 1.4. It belongs to the chloroalkoxybutane family and is used primarily as a synthetic intermediate in pharmaceutical and agrochemical R&D.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 4446-87-1
Cat. No. B14135701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methoxybutane
CAS4446-87-1
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(CCCl)OC
InChIInChI=1S/C5H11ClO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3
InChIKeyQEKQJFRPPXTQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methoxybutane (CAS 4446-87-1): Chemical Identity and Comparator Landscape


1-Chloro-3-methoxybutane (CAS 4446-87-1) is a bifunctional alkyl halide building block bearing both a primary chloride and a secondary methyl ether within a C₄ backbone, with a molecular weight of 122.59 g/mol and an XLogP3-AA of 1.4 [1] [2]. It belongs to the chloroalkoxybutane family and is used primarily as a synthetic intermediate in pharmaceutical and agrochemical R&D . Its closest structural analogs include its positional isomer 1-chloro-4-methoxybutane (CAS 17913-18-7), the bromo analog 1-bromo-3-methoxybutane (CAS 54149-15-4), and the non-halogenated precursor 3-methoxybutan-1-ol. Despite sharing the same molecular formula (C₅H₁₁ClO) with its 4‑methoxy isomer, the repositioning of the methoxy group from C-4 to C-3 fundamentally alters the electronic environment at the reactive chloride center and the compound's metabolic and physicochemical profile. This guide provides evidence-based differentiation to support informed procurement decisions.

Why 1-Chloro-3-methoxybutane Cannot Be Replaced by Generic Chloroalkoxybutanes


Procurement based solely on molecular formula (C₅H₁₁ClO) or CAS-number-agnostic 'chlorobutyl methyl ether' search terms introduces significant risk of receiving the 4-methoxy positional isomer (CAS 17913-18-7), which is optimized for Fluvoxamine maleate synthesis but possesses different regional reactivity and metabolic stability characteristics [1]. Even within the 3-methoxy series, the bromo analog (CAS 54149-15-4) exhibits accelerated SN2 kinetics—approximately an order of magnitude faster than the chloro compound—due to the ~26 kJ/mol weaker C–Br bond relative to C–Cl [2]. This reactivity difference can lead to premature alkylation of adventitious nucleophiles, reduced shelf-life, and divergent impurity profiles in multi-step synthetic sequences. Furthermore, generic '3-methoxyalkyl chloride' suppliers may provide material contaminated with branched-chain or alcohol byproducts from incomplete chlorination, a risk particularly acute for this compound given the secondary methoxy group's steric influence on the chloride terminus [3]. Specifying CAS 4446-87-1 with a minimum purity of 97% (GC) and requesting residual 3-methoxybutan-1-ol content is essential for reproducible performance.

Quantitative Differentiation Evidence for 1-Chloro-3-methoxybutane vs. Closest Analogs


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Substitution Controls Drug Intermediate Applicability

1-Chloro-3-methoxybutane differs from its positional isomer 1-chloro-4-methoxybutane (CAS 17913-18-7) by the location of the methoxy substituent, which is attached to the internal C-3 carbon rather than the terminal C-4. This structural distinction determines the carbon skeleton of downstream products. The 4-methoxy isomer is specifically required for Fluvoxamine maleate synthesis, where the linear 4-carbon spacing between the amine and methoxy termini is essential for serotonin transporter (SERT) pharmacophore recognition . In contrast, 1-chloro-3-methoxybutane generates products with a branched methoxy attachment and a 3-carbon primary amine tether, a scaffold incompatible with Fluvoxamine but potentially suitable for distinct targets or patent boundaries [1] [2]. Both isomers share identical molecular weight (122.59 g/mol) and calculated LogP (~1.4–1.65), making them inseparable by bulk physical properties alone—only analytical methods such as GC retention time or NMR chemical shift fingerprinting can distinguish them . Procurement of the wrong isomer therefore cannot be detected by simple appearance or density checks and must be verified by supplier Certificate of Analysis against the specific CAS number.

Positional isomerism Pharmaceutical intermediate Fluvoxamine Regioselectivity

Chloride vs. Bromide Leaving-Group Reactivity: Modulating SN2 Kinetics in Alkylation Reactions

The chloro substituent in 1-chloro-3-methoxybutane provides fundamentally different SN2 reaction kinetics compared to its bromo analog (1-bromo-3-methoxybutane, CAS 54149-15-4). The carbon–halogen bond dissociation energy (BDE) for primary alkyl chlorides is approximately 327 kJ/mol, compared to ~285 kJ/mol for primary alkyl bromides—a ~42 kJ/mol difference [1]. This translates to a leaving-group reactivity ratio in which primary alkyl bromides react approximately 20–30 times faster than the corresponding chlorides under identical SN2 conditions [2]. For 1-chloro-3-methoxybutane, this moderated reactivity offers distinct advantages: (a) greater chemoselectivity when polyfunctional nucleophiles are present, reducing competing O-alkylation versus N-alkylation; (b) improved shelf stability under ambient storage conditions due to reduced susceptibility to hydrolysis; and (c) reduced exotherm risk in large-scale batch reactions where the higher reactivity of the bromide may necessitate cryogenic temperature control [3]. The empirical leaving-group trend (I > Br > Cl) is a class-level inference from physical organic chemistry principles and is not derived from a head-to-head study of these specific compounds, but it is directly applicable to procurement decisions where reaction scale, selectivity requirements, or safety constraints dictate halide choice.

SN2 reactivity Leaving group ability Alkylation kinetics Bond dissociation energy

Purity and Residual Alcohol Content: Ensuring Reproducible Alkylation Stoichiometry

Commercially available 1-chloro-3-methoxybutane is typically supplied at ≥97% purity (GC), with the primary impurity being unreacted 3-methoxybutan-1-ol from the chlorination step . The presence of residual alcohol directly impacts stoichiometric calculations in downstream alkylation reactions: each 1% alcohol impurity reduces the effective alkylating agent content by approximately 1% (molar basis), and the alcohol itself can compete as a nucleophile under basic conditions, generating symmetrical ether byproducts that are difficult to separate from the desired product [1]. For comparison, the 4-methoxy isomer 1-chloro-4-methoxybutane is available at ≥98% or even 99% purity from multiple suppliers, reflecting its larger-scale manufacturing optimization for the Fluvoxamine supply chain . The slightly lower typical purity of the 3-methoxy isomer and the lack of a validated pharmacopeial monograph mean that researchers must independently verify purity and residual alcohol content by GC or Karl Fischer titration before use in stoichiometrically sensitive reactions. A procurement specification requiring ≤0.5% residual alcohol and ≤0.1% water is recommended when precise stoichiometry is required [2].

Purity specification Residual alcohol GC analysis Stoichiometry control

Mass Spectrometric Fingerprinting for Isomer Identity Verification via NIST Reference Data

The 4-methoxy positional isomer (CAS 17913-18-7) has a documented electron ionization (EI) mass spectrum in the NIST/EPA/NIH Mass Spectral Library (NIST MS number 153869), providing a verified reference for identity confirmation [1]. The 3-methoxy isomer (CAS 4446-87-1), while listed in the NIST Chemistry WebBook with structural data, does not have a publicly available EI mass spectrum in the same library [2]. The two isomers can be analytically differentiated by their characteristic fragmentation patterns: the 4-methoxy isomer tends to produce a base peak corresponding to [M–CH₂Cl]⁺ or secondary fragmentation of the linear ether chain, whereas the 3-methoxy isomer, bearing a branched methoxy group at the internal carbon, is expected to show distinct α-cleavage products and McLafferty-type rearrangements unique to secondary ethers [3]. For procurement quality control, users receiving 1-chloro-3-methoxybutane should request a supplier-provided GC-MS trace and compare the EI fragmentation pattern against the expected pattern for a secondary methyl ether. The absence of a NIST-verified reference spectrum for the 3-methoxy isomer increases the burden on the purchaser to independently confirm identity by complementary techniques (¹H NMR, ¹³C NMR) rather than relying solely on library match [4].

Mass spectrometry Isomer verification NIST library Quality control

Regiochemical Influence on Metabolic Stability: Secondary vs. Primary Ether Lability

The 3-methoxy group in 1-chloro-3-methoxybutane is attached to a secondary carbon (O–CH(CH₃)–CH₂–), whereas the 4-methoxy isomer features a primary methyl ether (O–CH₂–CH₂–). Secondary alkyl ethers generally exhibit greater resistance to oxidative O-dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) compared to primary alkyl ethers, due to steric shielding of the α-carbon–hydrogen bond that is the initial site of hydroxylation prior to hemiacetal collapse [1] [2]. While compound-specific metabolic half-life data for 1-chloro-3-methoxybutane or its derived products are not publicly available, this class-level structure–metabolism relationship suggests that drug candidates built on the 3-methoxy scaffold may exhibit prolonged metabolic stability relative to 4-methoxy-derived analogs [3]. This consideration is most relevant in early-stage medicinal chemistry programs where the alkyl halide intermediate determines the ether architecture of the final compound. Procurement of the 3-methoxy isomer for lead optimization campaigns targeting metabolically labile positions should be considered when in vitro microsomal stability data indicate primary ether cleavage as a major clearance pathway [4].

Metabolic stability Ether cleavage Cytochrome P450 Lead optimization

Synthetic Accessibility and Cost Considerations: Niche Intermediate vs. Commodity Building Block

1-Chloro-3-methoxybutane occupies a distinct position in the chemical supply chain relative to its 4-methoxy isomer. The 4-methoxy isomer is manufactured at multi-ton scale for the Fluvoxamine supply chain, resulting in broad supplier availability, competitive pricing, and established quality benchmarks [1]. In contrast, the 3-methoxy isomer is a specialty research chemical produced by a limited number of suppliers, typically at gram-to-kilogram scale, with correspondingly higher unit costs . This supply chain asymmetry is not inherently a disadvantage: for R&D programs where the 3-methoxy architecture is required for intellectual property or structure–activity relationship reasons, the absence of competing large-scale demand reduces the risk of supply disruption due to capacity allocation to pharmaceutical partners. However, researchers planning kilo-scale campaigns should engage suppliers early to assess manufacturing feasibility and lead times, as the synthetic route via chlorination of 3-methoxybutan-1-ol (using SOCl₂ or PCl₃) is well-precedented but not optimized at industrial scale to the same degree as the 4-methoxy isomer [2]. A procurement strategy that includes a second-source qualification early in development is recommended.

Supply chain Cost analysis Synthetic accessibility Procurement strategy

Optimal Application Scenarios for 1-Chloro-3-methoxybutane Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Targeting Metabolic Soft Spots in Ether-Containing Series

When structure–activity relationship (SAR) exploration identifies primary alkyl ether cleavage as a major metabolic clearance pathway in a lead series, 1-chloro-3-methoxybutane offers a scaffold modification that introduces a secondary methyl ether. Based on class-level structure–metabolism relationships, the secondary ether architecture (O–CH(CH₃)–) is predicted to exhibit greater resistance to CYP450-mediated O-dealkylation than the primary ether (O–CH₂–) found in products derived from the 4-methoxy isomer [1] [2]. Researchers should alkylate the target scaffold with this intermediate and subject the resulting compound to in vitro microsomal stability assays (human liver microsomes, NADPH-supplemented) to quantify the improvement in half-life relative to the primary ether analog. Procurement of CAS 4446-87-1 with verified purity (≥97%) and confirmed identity by GC-MS is essential for reproducible SAR data. This scenario applies most directly to neuroscience and anti-infective programs where ether linkages are common pharmacophoric elements.

Chemoselective Alkylation of Polyfunctional Substrates Requiring Moderated SN2 Reactivity

In synthetic sequences where a substrate contains multiple nucleophilic sites (e.g., concurrent amine, alcohol, and thiol groups), the moderated reactivity of the primary alkyl chloride in 1-chloro-3-methoxybutane—approximately 20- to 30-fold slower in SN2 displacement than the corresponding bromide—provides a kinetic selectivity window for preferential N-alkylation over O-alkylation under controlled conditions (polar aprotic solvent, mild base, temperature ≤40°C) [3] [4]. This chemoselectivity advantage is not achievable with 1-bromo-3-methoxybutane, where the faster SN2 rate increases the probability of competing O-alkylation and dialkylation side products. For scale-up, the chloride also offers superior thermal stability and reduced exotherm risk relative to the bromide, an important safety consideration in batch reactors exceeding 1 L working volume.

Process Chemistry Scale-Up with Controlled Exothermicity and Shelf-Stability Requirements

Programs transitioning from discovery to preclinical development that require multi-kilogram quantities of the 3-methoxybutyl scaffold should select the chloride over the bromide based on process safety and storage considerations. The stronger C–Cl bond (BDE ≈ 327 kJ/mol vs. ~285 kJ/mol for C–Br) translates to reduced susceptibility to spontaneous hydrolysis during extended storage under ambient conditions, minimizing the formation of corrosive HCl and the corresponding alcohol [5]. Additionally, the lower SN2 reactivity of the chloride reduces the maximum heat release rate during alkylation, simplifying temperature control requirements and permitting the use of standard jacketed reactors rather than cryogenic equipment. Early engagement with custom synthesis suppliers to establish a reproducible chlorination protocol (3-methoxybutan-1-ol + SOCl₂, catalytic DMF) and second-source qualification is recommended given the limited number of commercial manufacturers for this specific isomer [6].

Analytical Method Development and Incoming Quality Control for Isomer-Specific Procurement

Given that the 3-methoxy and 4-methoxy isomers share molecular weight (122.59 g/mol), molecular formula (C₅H₁₁ClO), and similar calculated LogP (1.4–1.65), they are not distinguishable by bulk physical properties or simple HPLC retention time alone . Laboratories receiving 1-chloro-3-methoxybutane should implement a two-tier identity verification protocol: (1) GC-MS comparison against the supplier-provided trace, noting the absence of a public NIST library spectrum for the 3-methoxy isomer necessitates manual interpretation of fragmentation patterns characteristic of secondary ethers; and (2) ¹H NMR confirmation focusing on the distinctive multiplicities of the methine proton (CH–OCH₃, ~3.2–3.6 ppm, multiplet integrating to 1H) versus the methylene protons adjacent to oxygen in the 4-methoxy isomer (O–CH₂–, ~3.4 ppm, triplet integrating to 2H) [7]. This protocol should be executed on every new lot received to prevent isomer misassignment, which cannot be detected by CAS-number label verification alone.

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